3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxyphenyl group, a piperazine group, and a triazoloquinazolinone group .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. For example, they can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .Scientific Research Applications
Quality Control and Antimalarial Agent Development
A study focused on developing quality control methods for a compound similar to the requested chemical, highlighting its potential as an antimalarial agent. This research aimed at establishing quality control methods including solubility, identification, impurity analysis, and assay by potentiometric titration among other parameters. The study underscores the significance of stringent quality control in the development of pharmaceutical compounds for antimalarial therapies (Danylchenko et al., 2018).
Antimicrobial and Anticancer Applications
Another research avenue explores the synthesis and antimicrobial activities of triazole derivatives, which includes compounds structurally related to the one of interest. These derivatives exhibited promising antimicrobial properties against various microorganisms, suggesting their potential in combating infectious diseases (Bektaş et al., 2007). Additionally, the synthesis of triazoloquinoline derivatives has been investigated for their anticancer activity, revealing some derivatives with significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications in cancer treatment (Reddy et al., 2015).
Antihistaminic and Benzodiazepine Binding Activities
Further research into related chemical structures includes their potential as H1-antihistaminic agents, with studies showing significant protection against histamine-induced bronchospasm in animal models. This suggests possible applications in treating allergic reactions (Alagarsamy et al., 2009). Additionally, derivatives have been synthesized for high-affinity benzodiazepine receptor binding, indicating potential use in neurological disorders (Francis et al., 1991).
Synthesis and Pharmacological Investigations
Research on the synthesis of novel triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents shows significant potential in cancer therapy. Some compounds demonstrated potent inhibitory activities, highlighting their potential as anticancer agents (Driowya et al., 2016).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one' involves the reaction of 2-fluoroaniline with 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride to form an intermediate, which is then reacted with 6-amino-3-(2-fluorophenyl)quinazolin-4(3H)-one to yield the final product.", "Starting Materials": [ "2-fluoroaniline", "4-(4-methoxyphenyl)piperazine-1-carbonyl chloride", "6-amino-3-(2-fluorophenyl)quinazolin-4(3H)-one" ], "Reaction": [ "Step 1: 2-fluoroaniline is reacted with 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride in the presence of a base such as triethylamine to form an intermediate.", "Step 2: The intermediate is then reacted with 6-amino-3-(2-fluorophenyl)quinazolin-4(3H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.", "Step 3: The final product is purified by column chromatography or recrystallization." ] } | |
CAS No. |
1031664-99-9 |
Molecular Formula |
C27H23FN6O3 |
Molecular Weight |
498.518 |
IUPAC Name |
3-(2-fluorophenyl)-8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C27H23FN6O3/c1-37-19-9-7-18(8-10-19)32-12-14-33(15-13-32)27(36)17-6-11-21-23(16-17)34-25(29-26(21)35)24(30-31-34)20-4-2-3-5-22(20)28/h2-11,16,31H,12-15H2,1H3 |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.